Magnesium sulfate

Catalog No.
S574781
CAS No.
7487-88-9
M.F
MgSO4
MgO4S
M. Wt
120.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium sulfate

CAS Number

7487-88-9

Product Name

Magnesium sulfate

IUPAC Name

magnesium;sulfate

Molecular Formula

MgSO4
MgO4S

Molecular Weight

120.37 g/mol

InChI

InChI=1S/Mg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2

InChI Key

CSNNHWWHGAXBCP-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Mg+2]

Solubility

SOL IN 2 PARTS H2O AT 20 °C /TRIHYDRATE/
In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin
Soluble in glycerol
In water, 360 g/l @ 20 °C
Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C.
Solubility in water, g/100ml at 20 °C: 30 (good)

Synonyms

Heptahydrate Magnesium Sulfate, Magnesium Sulfate, Magnesium Sulfate, Heptahydrate, Sulfate, Magnesium

Canonical SMILES

[O-]S(=O)(=O)[O-].[Mg+2]

Pre-eclampsia and Eclampsia Management:

Magnesium sulfate plays a critical role in preventing and managing pre-eclampsia and eclampsia, serious pregnancy complications characterized by high blood pressure and potential seizures. Extensive research supports its effectiveness in this context . Compared to other medications, magnesium sulfate has been shown to be superior in preventing seizures associated with these conditions .

Neuroprotective Potential:

Research suggests that magnesium sulfate may have neuroprotective properties, potentially protecting brain cells from damage. Studies have investigated its potential benefits in various neurological conditions, including stroke, traumatic brain injury, and migraine . However, further research is needed to fully understand its effectiveness and optimal use in these contexts.

Magnesium Deficiency Treatment:

Magnesium deficiency, a relatively common condition, can manifest through various symptoms like muscle cramps, fatigue, and irregular heartbeat. Magnesium sulfate can be administered to replenish magnesium levels and alleviate these symptoms .

Other Research Applications:

Beyond the areas mentioned above, magnesium sulfate finds applications in various other scientific research fields, including:

  • Cell biology: Studying cellular processes and interactions .
  • Biochemistry: Investigating enzyme function and protein interactions .
  • Environmental science: Assessing the impact of magnesium on aquatic ecosystems .

Magnesium sulfate is an inorganic compound with the chemical formula MgSO4\text{MgSO}_4. It is a colorless crystalline substance that occurs naturally in various mineral forms, including kieserite and epsomite, the latter being commonly known as Epsom salt. Magnesium sulfate is formed through the reaction of magnesium hydroxide with sulfur dioxide and air, resulting in a highly soluble ionic compound that dissociates into magnesium ions and sulfate ions when dissolved in water .

The compound exists in several hydrated forms, with magnesium sulfate heptahydrate (MgSO47H2O\text{MgSO}_4\cdot 7\text{H}_2\text{O}) being the most prevalent. This hydrated version is characterized by its white crystalline appearance and is widely used in both industrial applications and medical treatments.

:
  • Magnesium Oxide and Sulfuric Acid: Magnesium oxide reacts with sulfuric acid to produce magnesium sulfate:
    MgO+H2SO4MgSO4+H2O\text{MgO}+\text{H}_2\text{SO}_4\rightarrow \text{MgSO}_4+\text{H}_2\text{O}
  • This method often involves recrystallization for purity enhancement .
  • Evaporative Processes:
    • Seawater or brine solutions can be evaporated to concentrate magnesium salts, followed by crystallization processes.
  • Magnesium sulfate plays a crucial role in biological systems due to its essential component, magnesium. It is vital for numerous physiological functions:

    • Electrolyte Balance: Magnesium ions help maintain normal muscle function and nerve transmission.
    • Enzyme Activation: It acts as a cofactor for many enzymatic reactions, particularly those involved in energy production and metabolism .
    • Muscle Relaxation: Magnesium sulfate can inhibit calcium influx into cells, leading to muscle relaxation. This property is utilized clinically to manage conditions like eclampsia and pre-eclampsia .

    Magnesium sulfate has diverse applications across various fields:

    • Medical Uses: It is used as an anticonvulsant in obstetrics, a laxative, and as an electrolyte replenisher during surgeries .
    • Agriculture: As a fertilizer, it provides essential nutrients for plant growth.
    • Industrial Uses: It serves as a drying agent in organic synthesis and as a coagulant in the production of tofu.
    • Food Industry: It is utilized as a food additive (Epsom salt) for its bitter taste and mineral content .

    Magnesium sulfate interacts with various drugs and substances:

    • It can decrease the absorption of certain medications like clodronic acid, potentially reducing their effectiveness .
    • The compound's effects on calcium channels make it significant in managing cardiac arrhythmias and other cardiovascular conditions .

    Several compounds share similarities with magnesium sulfate, particularly in their chemical structure or biological functions:

    CompoundChemical FormulaUnique Features
    Calcium sulfateCaSO4\text{CaSO}_4Used primarily in construction (gypsum).
    Potassium sulfateK2SO4\text{K}_2\text{SO}_4Fertilizer rich in potassium; less soluble than magnesium sulfate.
    Sodium sulfateNa2SO4\text{Na}_2\text{SO}_4Commonly used as a laxative; more soluble than calcium sulfate.
    Barium sulfateBaSO4\text{BaSO}_4Used as a radiocontrast agent; insoluble in water.

    Magnesium sulfate stands out due to its high solubility in water and its critical role in biological systems as an electrolyte and enzyme cofactor. Its unique properties make it indispensable in both medical and agricultural applications.

    Physical Description

    Other Solid; Pellets or Large Crystals, Liquid; Liquid; Pellets or Large Crystals; NKRA; Dry Powder, Liquid; Liquid, Other Solid; Dry Powder; Dry Powder, Pellets or Large Crystals
    White solid with a bitter, saline taste; [ICSC]
    HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER.

    Color/Form

    Colorless crystalline solid
    Orthorhombic crystals
    Opaque powde

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    119.9367713 g/mol

    Monoisotopic Mass

    119.9367713 g/mol

    Heavy Atom Count

    6

    Taste

    Saline, bitter taste

    Density

    2.66 g/cu cm
    Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/
    2.66 g/cm³

    LogP

    -0.91

    Odor

    Odorless

    Decomposition

    When heated to decomp ... emits toxic fumes of /sulfur oxides/.
    1124 °C

    Melting Point

    Decomposes @ 1124 °C

    UNII

    ML30MJ2U7I
    DE08037SAB

    Related CAS

    10034-99-8 (heptahydrate)

    GHS Hazard Statements

    Aggregated GHS information provided by 2470 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 1007 of 2470 companies. For more detailed information, please visit ECHA C&L website;
    Of the 11 notification(s) provided by 1463 of 2470 companies with hazard statement code(s):;
    H302 (97.74%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (87.9%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H332 (97.47%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    Used for immediate control of life-threatening convulsions in the treatment of severe toxemias (pre-eclampsia and eclampsia) of pregnancy and in the treatment of acute nephritis in children. Also indicated for replacement therapy in magnesium deficiency, especially in acute hypomagnesemia accompanied by signs of tetany similar to those of hypocalcemia. Also used in uterine tetany as a myometriat relaxant.

    Therapeutic Uses

    Analgesics; Anesthetics; Anti-Arrhythmia Agents; Anticonvulsants; Calcium Channel Blockers; Cathartics; Tocolytic Agents
    AN EFFECTIVE & WIDELY EMPLOYED SALINE CATHARTIC. /HEPTAHYDRATE, USP/
    FULL DOSES OF SALINE CATHARTICS (15 G MAGNESIUM SULFATE OR ITS EQUIVALENT) PRODUCE A SEMIFLUID OR WATERY EVACUATION IN 3 HR OR LESS. LOW DOSES PRODUCE A LAXATIVE EFFECT WITH GREATER LATENCY.
    A COLD, WET COMPRESS OF MAGNESIUM SULFATE SOLN IN WATER HAS BEEN EMPLOYED IN TREATMENT OF SUCH SKIN DISORDERS AS ERYSIPELAS. HOT CONCN AQ SOLN...(ABOUT 1 LB/PINT OF WATER) ARE SOMETIMES USED IN TREATMENT OF DEEP-SEATED INFECTIONS, CLOTHS BEING SATURATED & APPLIED WHILE HOT. ACTION MUCH LIKE THAT OF POULTICE. /HEPTAHYDRATE/
    For more Therapeutic Uses (Complete) data for MAGNESIUM SULFATE (32 total), please visit the HSDB record page.

    Pharmacology

    Magnesium sulfate is a small colorless crystal used as an anticonvulsant, a cathartic, and an electrolyte replenisher in the treatment of pre-eclampsia and eclampsia. It causes direct inhibition of action potentials in myometrial muscle cells. Excitation and contraction are uncoupled, which decreases the frequency and force of contractions. Magnesium sulfate is gaining popularity as an initial treatment in the management of various dysrhythmias, particularly torsades de pointes, and dyrhythmias secondary to TCA overdose or digitalis toxicity.

    MeSH Pharmacological Classification

    Anesthetics

    ATC Code

    A - Alimentary tract and metabolism
    A06 - Drugs for constipation
    A06A - Drugs for constipation
    A06AD - Osmotically acting laxatives
    A06AD04 - Magnesium sulfate
    A - Alimentary tract and metabolism
    A12 - Mineral supplements
    A12C - Other mineral supplements
    A12CC - Magnesium
    A12CC02 - Magnesium sulfate
    B - Blood and blood forming organs
    B05 - Blood substitutes and perfusion solutions
    B05X - I.v. solution additives
    B05XA - Electrolyte solutions
    B05XA05 - Magnesium sulfate
    D - Dermatologicals
    D11 - Other dermatological preparations
    D11A - Other dermatological preparations
    D11AX - Other dermatologicals
    D11AX05 - Magnesium sulfate
    V - Various
    V04 - Diagnostic agents
    V04C - Other diagnostic agents
    V04CC - Tests for bile duct patency
    V04CC02 - Magnesium sulfate

    Mechanism of Action

    Magnesium is the second most plentiful cation of the intracellular fluids. It is essential for the activity of many enzyme systems and plays an important role with regard to neurochemical transmission and muscular excitability. Magnesium sulfate reduces striated muscle contractions and blocks peripheral neuromuscular transmission by reducing acetylcholine release at the myoneural junction. Additionally, Magnesium inhibits Ca2+ influx through dihydropyridine-sensitive, voltage-dependent channels. This accounts for much of its relaxant action on vascular smooth muscle.
    CATHARTIC ACTION RESULTS FROM FACT THAT MGSO4 IS NOT ABSORBED FROM INTESTINAL TRACT, & THUS RETAINS SUFFICIENT WATER WITHIN LUMEN OF BOWEL TO MAKE AN ISOTONIC SOLN. IN EVENT...SALT IS GIVEN IN HYPERTONIC SOLN, SOURCE OF WATER WOULD BE BODY FLUIDS, &...DEHYDRATING ACTION IS EXERTED. /HEPTAHYDRATE, USP/
    EXACT MECHANISM OF.../CNS/ DEPRESSANT ACTIVITY IS NOT FULLY KNOWN; HOWEVER, EXCESS MAGNESIUM APPEARS TO DECR AMT OF ACETYLCHOLINE LIBERATED BY MOTOR NERVE IMPULSE. /HEPTAHYDRATE INJECTION USP/
    Isolated myometrial strips were obtained from humans undergoing elective cesarean section at term pregnancy and Wistar albino rats on gestational days 19-21. These strips were mounted in organ baths for recording of isometric tensions. The effect of magnesium sulfate, isradipine, and ritodrine on the amplitude and frequency of spontaneous contractions was compared. ... Ritodrine (10-8-10-5 M) concentration-dependently inhibited the frequency and amplitude of spontaneous contractions of myometrial strips. At 10-4 M, tachyphylaxis of ritodrine occurred and contractions started again. Magnesium sulfate (10-7-10-4 M) inhibited the frequency but did not change the amplitude of the spontaneous contractions. Isradipine (10-7-10-4 M) had a concentration-related inhibitor effect on both the frequency and amplitude of the spontaneous contractions. The effects of magnesium sulfate, isradipine, and ritodrine were considerably similar in myometrium strips obtained from pregnant rats and humans. ...

    Pictograms

    Irritant

    Irritant

    Other CAS

    18939-43-0
    68081-97-0
    7487-88-9
    22189-08-8

    Absorption Distribution and Excretion

    Magnesium is excreted solely by the kidney at a rate proportional to the serum concentration and glomerular filtration.
    Magnesium sulfate is excreted by the kidneys at a rate that varies from one patient to another but that is directly proportional to the serum concn and glomerular filtration.
    PLASMA CONCN OF MAGNESIUM INCR IN FETUS & APPROACH MATERNAL BLOOD VALUES AFTER MAGNESIUM SULFATE ADMIN IN ECLAMPSIA & PREECLAMPSIA.

    Metabolism Metabolites

    None
    Magnesium is almost exclusively excreted in the urine, with 90% of the dose excreted during the first 24 hours after an intravenous infusion of MgSO4. The pharmacokinetic profile of MgSO4 after intravenous administration can be described by a 2-compartment model with a rapid distribution (a) phase, followed by a relative slow beta phase of elimination. Route of Elimination: Magnesium is excreted solely by the kidney at a rate proportional to the serum concentration and glomerular filtration. Half Life: 43.2 hours (for newborns)

    Associated Chemicals

    Magnesium sulfate trihydrate; 15320-30-6[O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1018]
    Magnesium sulfate heptahydrate; 10034-99-8[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-68]
    Magnesium sulfate monohydrate; 14168-73-1[Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 83rd ed. Boca Raton, Fl: CRC Press Inc., 2002-2003., p. 4-68]
    Magnesium sulfate hexahydrate; 13778-97-7[Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. V20 384 (2003)]

    Wikipedia

    Magnesium sulfate
    Iodide

    Drug Warnings

    SOME ABSORPTION OF COMPONENT IONS OF SALINE CATHARTICS DOES OCCUR, & IN CERTAIN INSTANCES THEY MAY PRODUCE SYSTEMIC TOXICITY. IN AN INDIVIDUAL WITH IMPAIRED RENAL FUNCTION, ACCUM OF MAGNESIUM IONS IN BODY FLUIDS MAY BE SUFFICIENT TO CAUSE INTOXICATION. MAGNESIUM CATHARTICS SHOULD BE ADMIN ONLY IF RENAL FUNCTION IS ADEQUATE.
    THE DRUG IS GENERALLY SAFE BUT CAN CAUSE TEMPORARY LOSS OF DEEP TENDON REFLEXES IN MOTHER & MAY SUPPRESS SKELETAL MUSCLE ACTIVITY IN NEONATE. IT SHOULD NOT BE USED IN PT WITH HEART DISEASE...
    NEONATE MAY BE DROWSY & EXHIBIT RESP DIFFICULTIES & DIMINISHED MUSCLE TONE. HOWEVER...NO RELATIONSHIP BETWEEN PLASMA MAGNESIUM CONCN OF BLOOD COLLECTED FROM UMBILICAL CORD & THE APGAR SCORE /HAS BEEN FOUND/.
    Patients receiving parenteral magnesium sulfate shold be observed carefully, and serum magnesium concn should be monitored to avoid overdosage. ... An IV preparation of a calcium salt (e.g., calcium gluconate) should be readily available for use when magnesium sulfate is given IV. /Magnesium sulfate injection/
    For more Drug Warnings (Complete) data for MAGNESIUM SULFATE (14 total), please visit the HSDB record page.

    Biological Half Life

    43.2 hours (for newborns)

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
    Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes
    Plastics -> Polymer Type -> N.a.
    Plastics -> Pigments agents
    Cosmetics -> Bulking; Viscosity controlling; Hair conditioning

    Methods of Manufacturing

    RECOVERY OF THE MINERAL KIESERITE (MAGNESIUM SULFATE MONOHYDRATE) OR EPSOMITE (MAGNESIUM SULFATE HEPTAHYDRATE) FOLLOWED BY DEHYDRATION
    Action of sulfuric acid on magnesium oxide, hydroxide or carbonate; mined in a high degree of purity
    DRIED MAGNESIUM SULFATE IS PREPARED BY HEATING THE HEPTAHYDRATE UNTIL APPROX 25% OF ITS WEIGHT IS LOST. /DRIED MAGNESIUM SULFATE/
    PREPN: BENNETT, US PATENT 3,297,413 (1967 TO DOW). /TRIHYDRATE/
    For more Methods of Manufacturing (Complete) data for MAGNESIUM SULFATE (8 total), please visit the HSDB record page.

    General Manufacturing Information

    All Other Chemical Product and Preparation Manufacturing
    Carbon Black Manufacturing
    Pharmaceutical and Medicine Manufacturing
    Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
    Paper Manufacturing
    Textiles, apparel, and leather manufacturing
    Miscellaneous Manufacturing
    Plastics Material and Resin Manufacturing
    Plastics Product Manufacturing
    Wholesale and Retail Trade
    All Other Basic Inorganic Chemical Manufacturing
    Not Known or Reasonably Ascertainable
    Soap, Cleaning Compound, and Toilet Preparation Manufacturing
    Other (requires additional information)
    All Other Basic Organic Chemical Manufacturing
    Agriculture, Forestry, Fishing and Hunting
    Sulfuric acid magnesium salt (1:1): ACTIVE
    MAGNESIUM SULFATE IS DISSOLVED IN WATER FOR INJECTION, & SOLN, SUITABLY FILTERED UNTIL FREE FROM SUSPENDED MATTER, IS PLACED IN CLEANSED & STERILE AMPULS. THESE ARE SEALED & SUITABLY STERILIZED. /MAGNESIUM SULFATE INJECTION, USP/
    INCOMPATIBALITIES: ADDITION OF ALCOHOL MAY CAUSE PPTN OF MAGNESIUM SULFATE FROM AQ SOLN. ALKALI HYDROXIDES FORM INSOL MAGNESIUM HYDROXIDE, ALKALI CARBONATES FORM BASIC CARBONATE, & SALICYLATES FORM BASIC SALICYLATE.
    Magnesium sulfate does not occur in nature in anhydrous form. It is found in the form of hydrates and double salts in salt and potash deposits ... .

    Storage Conditions

    KEEP WELL CLOSED. /HEPTAHYDRATE/

    Interactions

    ADMIN OF MAGNESIUM SULFATE IN PREECLAMPSIA & ECLAMPSIA POTENTIATES NEUROMUSCULAR BLOCKADE PRODUCED BY D-TUBOCURARINE, DECAMETHONIUM, & SUCCINYLCHOLINE.
    When barbiturates, opiates, general anesthetics, or other CNS depressants are administered concomitantly with magnesium sulfate, dosage of these agents must be carefully adjusted because of the additive central depressant effects.
    ...Magnesium inhibited extracellular calcium entry, intracellular calcium release, cytosolic calcium oscillations, and phasic contractions of myometrial smooth muscle /induced by oxytocin and other uterotonic agonists/.
    ...The present in vivo rat study examined the effect of magnesium sulfate to alter the pressor response to norepinephrine (NE) and angiotensin II (A II). Magnesium doses were chosen to approximate those used in treating preeclampsia. NE resulted in a significant rise in mean arterial pressure (delta MAP, 46 +/- 3.7 mmHg; p<0.001). A II also resulted in a significant rise in MAP (delta MAP, 23 +/- 3.6 mmHg, p<0.02). Magnesium sulfate alone had no significant effect on MAP but attenuated the pressor response to both NE (delta MAP, 16 +/- 1.5 mmHg) and A II (delta MAP, 12 +/- 2.5 mmHg). After discontinuation of the magnesium sulfate infusion, the control pressor responses to NE and A II were again seen (delta MAP, 39 +/- 3.5 mmHg and delta MAP, 28 +/- 4.2 mmHg, respectively). Although magnesium sulfate is not a primary antihypertensive agent, it may have effects on blood pressure by attenuating the actions of circulating vasoconstrictors.
    For more Interactions (Complete) data for MAGNESIUM SULFATE (6 total), please visit the HSDB record page.

    Stability Shelf Life

    FOLLOWING DATE OF MFR, MGSO4 INJECTIONS HAVE EXPIRATION DATE OF 18 MO TO 5 YR, DEPENDING ON MFR & PACKAGING /HEPTAHYDRATE/
    ON EXPOSURE TO DRY AIR AT ORDINARY TEMP IT LOSES ABOUT 1 H2O; AT 70-80 °C LOSES ABOUT 4H2O; AT 100 °C LOSES 5H2O; AT 120 °C LOSES 6 H2O, RAPIDLY REABSORBING WATER WHEN EXPOSED TO MOIST AIR; LOSES THE LAST MOL OF WATER AT ABOUT 250 °C /HEPTAHYDRATE/

    Dates

    Modify: 2023-08-15
    Blitz M, Blitz S, Hughes R, Diner B, Beasley R, Knopp J, Rowe BH: Aerosolized magnesium sulfate for acute asthma: a systematic review. Chest. 2005 Jul;128(1):337-44. [PMID:16002955]
    Yokoyama K, Takahashi N, Yada Y, Koike Y, Kawamata R, Uehara R, Kono Y, Honma Y, Momoi MY: Prolonged maternal magnesium administration and bone metabolism in neonates. Early Hum Dev. 2010 Mar;86(3):187-91. doi: 10.1016/j.earlhumdev.2010.02.007. Epub 2010 Mar 12. [PMID:20226604]
    Wedig KE, Kogan J, Schorry EK, Whitsett JA: Skeletal demineralization and fractures caused by fetal magnesium toxicity. J Perinatol. 2006 Jun;26(6):371-4. [PMID:16724078]
    Nassar AH, Sakhel K, Maarouf H, Naassan GR, Usta IM: Adverse maternal and neonatal outcome of prolonged course of magnesium sulfate tocolysis. Acta Obstet Gynecol Scand. 2006;85(9):1099-103. [PMID:16929415]
    Malaeb SN, Rassi AI, Haddad MC, Seoud MA, Yunis KA: Bone mineralization in newborns whose mothers received magnesium sulphate for tocolysis of premature labour. Pediatr Radiol. 2004 May;34(5):384-6. Epub 2004 Feb 18. [PMID:14985884]
    Matsuda Y, Maeda Y, Ito M, Sakamoto H, Masaoka N, Takada M, Sato K: Effect of magnesium sulfate treatment on neonatal bone abnormalities. Gynecol Obstet Invest. 1997;44(2):82-8. [PMID:9286718]
    Schanler RJ, Smith LG Jr, Burns PA: Effects of long-term maternal intravenous magnesium sulfate therapy on neonatal calcium metabolism and bone mineral content. Gynecol Obstet Invest. 1997;43(4):236-41. [PMID:9194621]
    Santi MD, Henry GW, Douglas GL: Magnesium sulfate treatment of preterm labor as a cause of abnormal neonatal bone mineralization. J Pediatr Orthop. 1994 Mar-Apr;14(2):249-53. [PMID:8188843]
    Holcomb WL Jr, Shackelford GD, Petrie RH: Magnesium tocolysis and neonatal bone abnormalities: a controlled study. Obstet Gynecol. 1991 Oct;78(4):611-4. [PMID:1923163]
    Cumming WA, Thomas VJ: Hypermagnesemia: a cause of abnormal metaphyses in the neonate. AJR Am J Roentgenol. 1989 May;152(5):1071-2. [PMID:2705341]
    Lamm CI, Norton KI, Murphy RJ, Wilkins IA, Rabinowitz JG: Congenital rickets associated with magnesium sulfate infusion for tocolysis. J Pediatr. 1988 Dec;113(6):1078-82. [PMID:3193315]
    McGuinness GA, Weinstein MM, Cruikshank DP, Pitkin RM: Effects of magnesium sulfate treatment on perinatal calcium metabolism. II. Neonatal responses. Obstet Gynecol. 1980 Nov;56(5):595-600. [PMID:7432730]
    Riaz M, Porat R, Brodsky NL, Hurt H: The effects of maternal magnesium sulfate treatment on newborns: a prospective controlled study. J Perinatol. 1998 Nov-Dec;18(6 Pt 1):449-54. [PMID:9848759]

    Explore Compound Types